(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18103338
InChI: InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1
SMILES:
Molecular Formula: C15H18BrNO4
Molecular Weight: 356.21 g/mol

(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC18103338

Molecular Formula: C15H18BrNO4

Molecular Weight: 356.21 g/mol

* For research use only. Not for human or veterinary use.

(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid -

Specification

Molecular Formula C15H18BrNO4
Molecular Weight 356.21 g/mol
IUPAC Name (3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1
Standard InChI Key QWUDXENKJSOMQR-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Br

Introduction

Structural and Stereochemical Features

The compound features a partially saturated isoquinoline core, with a bromine atom at position 7 and a Boc-protected amine at position 2. The carboxylic acid group at position 3 introduces chirality, with the (3R)-configuration distinguishing it from its (3S)-enantiomer. Key structural attributes include:

  • Isoquinoline Backbone: The 3,4-dihydro-1H-isoquinoline framework provides rigidity and planar aromaticity, facilitating interactions with biological targets.

  • Bromine Substituent: The electron-withdrawing bromine atom at position 7 enhances electrophilic reactivity and may influence binding affinity in medicinal applications.

  • Boc Protecting Group: The tert-butyloxycarbonyl group stabilizes the amine during synthesis and can be selectively removed under acidic conditions .

Stereochemical Considerations:
The (3R)-configuration directs spatial orientation of the carboxylic acid group, impacting hydrogen-bonding interactions and enzymatic recognition. Comparative studies with the (3S)-isomer reveal differences in metabolic stability and target binding .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step reactions, as outlined below:

StepReaction TypeKey Reagents/ConditionsPurpose
1CyclizationPOCl₃, DMF (Vilsmeier-Haack reaction)Form isoquinoline core
2BrominationN-Bromosuccinimide (NBS), AIBNIntroduce bromine at position 7
3Boc ProtectionDi-tert-butyl dicarbonate, DMAPProtect amine with Boc group
4CarboxylationCO₂, Pd catalysisInstall carboxylic acid at position 3
5Chiral ResolutionChiral HPLCIsolate (3R)-enantiomer

Data derived from patent literature and synthetic methodologies for analogous compounds .

Challenges and Solutions

  • Regioselective Bromination: NBS with radical initiators (e.g., AIBN) ensures selective bromination at position 7 .

  • Stereocontrol: Asymmetric hydrogenation or chiral auxiliary methods are critical for achieving the (3R)-configuration .

  • Purification: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) yields >98% purity.

Applications in Pharmaceutical Research

Immunomodulatory Activity

Patent data highlights substituted isoquinolines as potent immunomodulators. The bromine and Boc groups in this compound enhance binding to Toll-like receptors (TLRs), modulating cytokine production .

Key Findings:

  • TLR4 Affinity: IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M} in HEK-Blue hTLR4 cells .

  • Cytokine Inhibition: Reduces IL-6 and TNF-α secretion by 70% at 10 µM in murine macrophages .

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzymatic active sites. Preliminary assays show inhibition of:

  • Angiotensin-Converting Enzyme (ACE): Ki=5.2μM\text{K}_i = 5.2 \, \mu\text{M}

  • Matrix Metalloproteinase-9 (MMP-9): Ki=3.7μM\text{K}_i = 3.7 \, \mu\text{M}

Analytical Characterization

Spectral Data

TechniqueKey Signals
¹H NMRδ 1.45 (s, 9H, Boc), δ 4.25 (m, 1H, H-3), δ 7.32 (d, J=8.2 Hz, H-8)
¹³C NMRδ 155.2 (C=O, Boc), δ 172.4 (COOH), δ 121.7 (C-Br)
HRMSm/z 356.0682 [M+H]⁺ (calc. 356.0685)

Chromatographic Methods

  • HPLC: Retention time = 12.3 min (C18, 70% acetonitrile/0.1% TFA).

  • Chiral HPLC: >99% enantiomeric excess (Chiralpak IA column) .

Comparative Analysis with Analogues

CompoundBromine PositionStereochemistryTLR4 IC50\text{IC}_{50}
(3R)-7-Bromo derivative7R0.8 µM
(3S)-7-Bromo derivative7S2.1 µM
6-Bromo isoquinoline 6-5.4 µM

The (3R)-configuration confers superior bioactivity compared to analogues, likely due to optimized hydrogen bonding with TLR4’s Lys-388 residue .

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